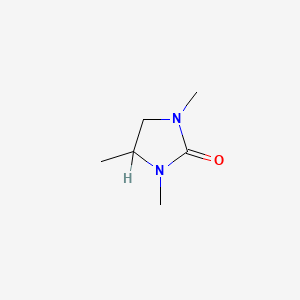

2-Imidazolidinone, 1,3,4-trimethyl-

Description

Contextualization within Cyclic Urea (B33335) and Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Imidazolidinones are a specific class of these compounds, characterized by a five-membered ring containing two nitrogen atoms and a carbonyl functional group. wikipedia.orgontosight.ai They are structurally related to imidazolidine. wikipedia.org

Specifically, 2-imidazolidinones are cyclic derivatives of urea. wikipedia.org The core structure consists of a five-membered ring with two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2. The compound 2-Imidazolidinone, 1,3,4-trimethyl- possesses this fundamental 2-imidazolidinone skeleton, with the addition of three methyl groups at positions 1, 3, and 4 of the ring. nih.gov This substitution pattern influences its chemical and physical properties, such as solubility, melting point, and reactivity. ontosight.ai The general structure of cyclic ureas makes them important motifs in pharmaceuticals and bioactive agents. acs.org

Below is a data table of the key properties of 2-Imidazolidinone, 1,3,4-trimethyl-.

| Property | Value |

| Chemical Formula | C6H12N2O |

| Molar Mass | 128.17 g/mol |

| CAS Number | 24044-24-4 |

| Systematic Name | 1,3,4-trimethylimidazolidin-2-one |

Data sourced from EPA CompTox Chemicals Dashboard and PubChem. nih.govepa.gov

Historical Development and Evolution of Imidazolidinone Research

Research into cyclic ureas has a history dating back to the mid-20th century, with early patents describing their preparation and potential uses. For instance, a 1944 patent detailed a synthesis method for s-dimethylethyleneurea, now known as 1,3-dimethyl-2-imidazolidinone (B1670677). wikipedia.org The initial interest in these compounds was often related to their properties as solvents. 1,3-Dimethyl-2-imidazolidinone (DMI), a close structural analog of the title compound, gained prominence as a high-boiling polar aprotic solvent with high thermal and chemical stability, often used as a replacement for the carcinogenic solvent hexamethylphosphoramide (B148902) (HMPA). wikipedia.orgsigmaaldrich.com

The development of synthetic methodologies has been a continuous focus of research. Early methods often involved the reaction of N,N'-dialkylalkylenediamines with urea. google.com Over the years, more sophisticated and efficient catalytic methods have been developed for the synthesis of imidazolidinones. These include the carbonylation of diamines, palladium-catalyzed hydroaminations, and various cycloaddition reactions. nih.govmdpi.comorganic-chemistry.org

The evolution of imidazolidinone research has seen a shift from their use as simple solvents to their incorporation into complex molecular architectures. The imidazolidinone scaffold is now recognized as a key structural component in a variety of FDA-approved drugs, such as emicerfont, imidapril, and azlocillin, highlighting the therapeutic importance of this class of compounds. wikipedia.orgnih.govmdpi.com Furthermore, chiral imidazolidinones have emerged as powerful organocatalysts, capable of promoting a range of stereoselective transformations, a field that has gained significant traction since the early 2000s. nih.govacs.org

Significance of 2-Imidazolidinone, 1,3,4-trimethyl- as a Target and Tool in Modern Chemical Science

The significance of 2-Imidazolidinone, 1,3,4-trimethyl- in modern chemical science stems from its potential utility as both a synthetic intermediate and a molecule with inherent functional properties. As a substituted cyclic urea, it serves as a valuable building block for the synthesis of more complex molecules. ontosight.ai The presence of multiple substitution points on the imidazolidinone ring allows for further functionalization, making it a versatile precursor in the development of new pharmaceuticals and agrochemicals. ontosight.ai

Research into the biological activities of imidazolidinone derivatives has shown that they can exhibit properties such as antimicrobial and antifungal effects. ontosight.ai This suggests that 2-Imidazolidinone, 1,3,4-trimethyl- could be a compound of interest for the development of new therapeutic agents. ontosight.ai Its specific substitution pattern may confer unique biological activities that warrant further investigation.

In the realm of material science, the unique structure and properties of 2-Imidazolidinone, 1,3,4-trimethyl- make it a candidate for the synthesis of polymers and resins with specific characteristics. ontosight.ai Cyclic ureas can be incorporated into polymer backbones to influence properties such as thermal stability and solubility.

The development of efficient synthetic routes to substituted imidazolidinones like the 1,3,4-trimethyl derivative is an active area of research. Modern synthetic methods for cyclic ureas are summarized in the table below.

| Synthetic Approach | Description |

| Carbonylation of Diamines | A straightforward method involving the reaction of a substituted diamine with a carbonyl source like phosgene (B1210022) or its equivalents. nih.gov |

| Catalytic Diamination of Alkenes | Metal-catalyzed intramolecular diamination of alkenes with ureas provides an efficient route to the imidazolidinone scaffold. mdpi.com |

| Intramolecular Hydroamination | The cyclization of unsaturated ureas can be catalyzed by various metals to form the imidazolidinone ring. mdpi.com |

| Cycloaddition Reactions | Palladium-catalyzed cycloaddition of nitrogen-containing compounds to isocyanates can yield imidazolidinones with high enantioselectivity. organic-chemistry.org |

| From N-(2,2-dialkoxyethyl) ureas | Acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles offers a regioselective synthesis of 4-substituted imidazolidin-2-ones. nih.govmdpi.com |

This table summarizes general methods and does not imply the specific synthesis of 2-Imidazolidinone, 1,3,4-trimethyl- by each method.

Structure

3D Structure

Properties

IUPAC Name |

1,3,4-trimethylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-4-7(2)6(9)8(5)3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNFHWKVZWAKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)N1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946891 | |

| Record name | Dimethylpropyleneurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24044-24-4 | |

| Record name | 2-Imidazolidinone, 1,3,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024044244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylpropyleneurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Imidazolidinone, 1,3,4 Trimethyl and Analogous Imidazolidinones

Established Synthetic Routes and Mechanistic Considerations

The construction of the 2-imidazolidinone core typically involves the formation of a five-membered ring containing two nitrogen atoms and a carbonyl group. Established methods rely on the cyclization of appropriate diamine precursors with a one-carbon carbonyl source or the manipulation of urea-based starting materials.

Cyclization Reactions involving N,N'-Dimethylethylenediamine and Carbonyl Precursors

A primary and well-established route to 2-imidazolidinones involves the reaction of a 1,2-diamine with a suitable carbonyl precursor. For the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), a close analog of the target molecule, N,N'-dimethylethylenediamine is a common starting material. wikipedia.org This diamine can be reacted with phosgene (B1210022), a highly reactive but also highly toxic carbonyl source, to yield the cyclic urea (B33335). wikipedia.org

A mechanistically related and safer alternative involves the use of other carbonylating agents such as carbonyldiimidazole (CDI). The reaction of a diamine with CDI proceeds via the in-situ formation of an activated carbonyl intermediate, which then undergoes intramolecular cyclization to form the imidazolidinone ring. mdpi.com This method offers the advantage of mild reaction conditions and the avoidance of hazardous reagents like phosgene.

To synthesize the target molecule, 2-Imidazolidinone, 1,3,4-trimethyl- , the corresponding diamine, N,N'-dimethyl-1,2-propanediamine , would be the required starting material. nih.gov The reaction would proceed in a similar fashion to the synthesis of DMI, with the methyl group at the 4-position of the final product originating from the methyl group on the propylene (B89431) backbone of the diamine.

Table 1: Examples of Carbonyl Precursors for Imidazolidinone Synthesis

| Carbonyl Precursor | Key Features | Reference |

| Phosgene | Highly reactive, high yielding | wikipedia.org |

| Carbonyldiimidazole (CDI) | Safer alternative to phosgene, mild conditions | mdpi.com |

| Diethyl Carbonate | Used in copper(II)-catalyzed carbonylations | mdpi.com |

| Carbon Dioxide | Environmentally benign, often requires catalysis | mdpi.com |

Formation via Urea-Based Methodologies

Urea and its derivatives serve as versatile building blocks for the synthesis of 2-imidazolidinones. One common approach is the reaction of a 1,2-diamine with urea. For instance, the synthesis of 1,3-dimethyl-2-imidazolidinone (DMI) can be achieved by reacting N,N'-dimethylethylenediamine with urea. nih.gov Theoretical studies using density functional theory (DFT) have shown that this reaction proceeds through two ammonia (B1221849) elimination steps. nih.gov Water has been found to act as a catalyst in this process, facilitating proton transfer and significantly lowering the activation barriers for the cyclization. nih.gov

Another strategy involves the intramolecular cyclization of pre-formed urea derivatives. For example, N-(2,2-dialkoxyethyl)ureas can undergo acid-catalyzed intramolecular cyclization to form 4-substituted imidazolidin-2-ones. nih.gov This methodology highlights the potential to introduce substituents at the 4-position of the imidazolidinone ring.

The synthesis of 2-Imidazolidinone, 1,3,4-trimethyl- could be envisioned through the reaction of N,N'-dimethyl-1,2-propanediamine with urea, following a similar mechanism to the synthesis of DMI. The presence of the methyl group on the diamine backbone would directly lead to the desired 4-methyl substitution on the imidazolidinone ring.

Strategies for Derivatization of Pre-existing Imidazolidinone Scaffolds

An alternative approach to synthesizing substituted imidazolidinones is the derivatization of a pre-existing imidazolidinone core. For the synthesis of 2-Imidazolidinone, 1,3,4-trimethyl- , one could theoretically start with 4-methyl-2-imidazolidinone and perform a double N-methylation.

The N-methylation of amines and related heterocyclic compounds is a common transformation in organic synthesis. Various reagents and catalytic systems have been developed for this purpose. For instance, copper-hydride catalyzed N-methylation of amines using paraformaldehyde as a C1 source has been reported to be effective for a range of substrates, including cyclic amines. nih.gov This type of methodology could potentially be applied to the N-methylation of 4-methyl-2-imidazolidinone to introduce the two methyl groups at the 1- and 3-positions.

Catalytic Approaches in the Synthesis of 2-Imidazolidinone, 1,3,4-trimethyl-

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of 2-imidazolidinones has benefited significantly from the development of both metal-catalyzed and organocatalytic approaches.

Metal-Catalyzed Ring Closure and Functionalization Reactions

Various metal catalysts have been employed to facilitate the synthesis of 2-imidazolidinones. These catalysts can activate the substrates and promote the desired ring-closing reactions under milder conditions than traditional methods.

For example, copper(II) salts have been used to catalyze the carbonylation of 1,2-diamines with dialkyl carbonates to produce imidazolidin-2-ones. mdpi.com Cerium(IV) oxide (CeO₂) has been shown to be an effective heterogeneous catalyst for the synthesis of 2-imidazolidinone from ethylenediamine (B42938) carbamate (B1207046), which can be derived from CO₂. nih.gov This highlights a greener approach to these heterocycles. Palladium catalysts have also been utilized in the diamination of dienes with ureas to form chiral imidazolidin-2-ones. mdpi.com

While specific examples for the synthesis of 2-Imidazolidinone, 1,3,4-trimethyl- using these metal catalysts are not explicitly detailed in the literature, it is reasonable to assume that these catalytic systems could be adapted for its synthesis starting from N,N'-dimethyl-1,2-propanediamine and a suitable carbonyl source.

Table 2: Examples of Metal Catalysts in Imidazolidinone Synthesis

| Metal Catalyst | Reaction Type | Reference |

| Copper(II) salts | Carbonylation with dialkyl carbonates | mdpi.com |

| Cerium(IV) oxide (CeO₂) | Cyclization of ethylenediamine carbamate | nih.gov |

| Palladium complexes | Asymmetric diamination of dienes | mdpi.com |

| Gold(I) chloride | Intramolecular hydroamination of propargyl ureas | mdpi.com |

Organocatalytic Principles Applied to Imidazolidinone Formation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Imidazolidinone-based structures, particularly those developed by MacMillan and coworkers, are themselves prominent organocatalysts for a wide array of asymmetric transformations. sigmaaldrich.commaynoothuniversity.ie

The synthesis of the imidazolidinone scaffold itself can also be achieved through organocatalytic methods. For instance, the intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones can be catalyzed by strong organic bases such as phosphazene bases. acs.org This reaction proceeds with high chemo- and regioselectivity under mild conditions.

The synthesis of chiral imidazolidinone organocatalysts often involves the cyclization of amino acid derivatives with aldehydes. nih.gov While the primary focus of this research is on the catalytic application of these molecules, the synthetic methods employed are relevant to the formation of the imidazolidinone ring. These methods often utilize mild acid or Lewis acid catalysis to promote the cyclization.

For the synthesis of an achiral molecule like 2-Imidazolidinone, 1,3,4-trimethyl- , these complex chiral catalysts are not necessary. However, the underlying principles of base- or acid-catalyzed cyclization of appropriate acyclic precursors remain applicable. For example, a base-catalyzed condensation of N,N'-dimethyl-1,2-propanediamine with a suitable carbonyl precursor could be a viable organocatalytic route.

Investigation of Environmentally Benign Catalytic Systems

The development of environmentally benign catalytic systems is a significant stride towards sustainable chemical production. In the synthesis of 2-imidazolidinones, several catalysts have been identified for their efficacy and reduced environmental impact.

Cerium(IV) oxide (CeO₂), a reusable heterogeneous catalyst, has proven effective in the direct synthesis of 2-imidazolidinone from ethylenediamine carbamate (EDA-CA) without the need for additional carbon dioxide. acs.orgnih.gov This process is advantageous as it utilizes captured CO₂ within the carbamate starting material. acs.org The use of 2-propanol as a solvent in this system provides high conversion and selectivity, leading to an 83% yield of 2-imidazolidinone at 413 K under an argon atmosphere. acs.orgnih.gov The catalytic system's efficiency is attributed to the solubility of EDA-CA in 2-propanol and the absence of solvent-derived byproducts. acs.org

Other notable environmentally friendly catalytic systems include:

KOH/PEG1000: This system acts as an efficient and recyclable catalyst for the conversion of various diamines into their corresponding cyclic ureas. mdpi.com

γ-Al₂O₃: This catalyst has been reported to facilitate the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol. mdpi.com

Phosphotungstic acid (HPW): As a non-toxic and thermally stable Brønsted acid, HPW has been used to catalyze the synthesis of related heterocyclic structures, suggesting its potential for imidazolidinone synthesis in environmentally benign solvents like ethanol. beilstein-journals.org

These catalytic systems offer greener alternatives to traditional methods that often employ hazardous reagents and harsh reaction conditions. nih.govacs.org

Green Chemistry and Sustainable Synthesis Pathways for 2-Imidazolidinone, 1,3,4-trimethyl-

Green chemistry principles are increasingly being integrated into the synthesis of imidazolidinones, focusing on the use of renewable resources, energy efficiency, and waste reduction. jocpr.com

The transition from petrochemical feedstocks to biomass-derived alternatives is a core tenet of sustainable chemistry. bath.ac.uk While direct synthesis of 2-Imidazolidinone, 1,3,4-trimethyl- from biomass is not yet widely reported, the potential lies in the conversion of biomass into key chemical intermediates. Lignocellulosic biomass, a plentiful renewable resource, can be processed to yield various platform chemicals. nih.govscirp.org For instance, sugars derived from the breakdown of cellulose (B213188) and hemicellulose can be converted into diamines and other precursors for imidazolidinone synthesis. bath.ac.uk Research is ongoing to develop biorefinery approaches to selectively break down complex biopolymers like pectin (B1162225) and hemicellulose into valuable chemical building blocks. bath.ac.uk The aldol (B89426) condensation of biomass-derived ketones and aldehydes is another promising route to create larger molecules suitable for further transformation into cyclic ureas. scirp.org

Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is a key metric for green synthesis. jocpr.com Intramolecular hydroamidation of propargylic ureas represents a powerful, atom- and step-economical route to access highly substituted five-membered cyclic ureas. acs.org This approach avoids the need for toxic carbonylating agents and high-pressure conditions often associated with traditional methods. acs.org

Metal-catalyzed diamination of unsaturated carbon-carbon bonds is another elegant and atom-economical strategy for constructing the imidazolidin-2-one scaffold. mdpi.com For example, the palladium-catalyzed intermolecular diamination of conjugated dienes with dialkyl ureas leads to vinyl imidazolidinones in good yields. mdpi.com These methods maximize the incorporation of starting materials into the desired product, thereby minimizing waste. jocpr.com

The direct synthesis of 2-imidazolidinone from ethylenediamine and CO₂ is an environmentally benign method where the only byproduct is water. acs.org However, this often requires high-pressure CO₂, creating additional energy demands. nih.gov The use of ethylenediamine carbamate as a starting material circumvents this issue, allowing the reaction to proceed efficiently even at low CO₂ pressure or in its absence, thus representing a more energy-efficient pathway. nih.gov

The table below summarizes the performance of some recyclable catalysts in imidazolidinone synthesis and related reactions.

| Catalyst | Reaction Type | Recyclability | Reference |

| CeO₂ | 2-Imidazolidinone synthesis | Reusable heterogeneous catalyst | nih.gov |

| Ionic Liquid-Supported Imidazolidinone | 1,3-Dipolar Cycloaddition | Recycled up to five times | rsc.org |

| MacMillan's Imidazolidinone Catalyst in Ionic Liquid | Diels-Alder Reaction | Recycled up to six times |

Detailed Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols and designing more efficient catalysts.

The synthesis of 4-substituted imidazolidin-2-ones from N-(2,2-dialkoxyethyl) ureas has been shown to proceed through a series of identifiable intermediates. nih.gov The proposed mechanism involves the initial formation of an oxonium cation, which then undergoes intramolecular cyclization to yield a 5-methoxyimidazolidine-2-one intermediate (A). nih.gov Subsequent acid-promoted elimination of methanol (B129727) leads to the formation of a crucial iminium cation intermediate (B). nih.gov This iminium cation can then react with a nucleophile to form the final product. nih.gov Computational studies have been employed to rationalize the regioselectivity of this reaction by comparing the relative energies of different potential intermediates. nih.gov

In other systems, such as the prolinamide-catalyzed aldol reaction, imidazolidinone intermediates have been directly detected and identified using ¹H NMR spectroscopy. rsc.org The formation of these intermediates can influence the reaction rate and the enantioselectivity of the final product. rsc.org For instance, the acetone (B3395972) imidazolidinone intermediate was observed to react with 4-nitrobenzaldehyde (B150856) to yield the aldol product. rsc.org

The proposed reaction pathway for the formation of 4-substituted imidazolidin-2-ones is depicted below:

N-(2,2-dialkoxyethyl) urea → Oxonium cation → 5-methoxyimidazolidine-2-one (A) → Iminium cation (B) → 4-substituted imidazolidin-2-one nih.gov

These mechanistic insights are invaluable for the rational design of future synthetic strategies for 2-Imidazolidinone, 1,3,4-trimethyl- and its analogs.

Elucidation of Transition States and Energy Profiles

The synthesis of 2-imidazolidinones and their analogs proceeds through complex reaction pathways involving several intermediates and transition states. Quantum chemistry calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating these mechanisms and understanding the factors that govern reaction outcomes.

In the acid-catalyzed synthesis of 4-substituted imidazolidin-2-ones from urea derivatives, the reaction mechanism involves the formation of key cationic intermediates. nih.gov The initial steps involve the formation of an oxonium cation, which is generally more stable than the corresponding iminium ions. nih.gov Subsequent intramolecular cyclization and elimination of a leaving group (e.g., methanol) generate a crucial iminium cation (B). This cation can then either react directly with a nucleophile or undergo deprotonation-protonation to form an isomeric, more stable iminium cation (D). nih.gov

The regioselectivity of the final substitution is determined by the relative energies of the transition states (TS) for the nucleophilic attack on these different iminiums. nih.gov Calculations have shown that the transition state (TS3) leading to the 4-substituted product is lower in energy than the transition state (TS2) leading to the 5-substituted isomer. This energy difference rationalizes the experimentally observed high regioselectivity. nih.gov

Table 1: Calculated Relative Energies of Intermediates and Transition States in Imidazolidin-2-one Synthesis nih.gov

| Species | Type | Relative Energy (kcal/mol) |

| B | Iminium Ion Intermediate | 6.8 |

| D | Iminium Ion Intermediate | 7.3 |

| E | Oxonium Ion Intermediate | 0.0 |

| F | Intermediate to 5-substituted product | Lower than G |

| G | Intermediate to 4-substituted product | Higher than F |

| TS2 | Transition State for 5-substitution | Higher than TS3 |

| TS3 | Transition State for 4-substitution | ~5 kcal/mol lower than TS2 |

This interactive table summarizes the calculated relative energies for key species in the proposed reaction mechanism for the formation of substituted imidazolidin-2-ones. nih.gov

Furthermore, computational studies on related catalytic systems, such as the synthesis of cyclic carbamates and ureas using cobalt catalysts, have also relied on DFT calculations to determine the activation energies of key steps. These studies support mechanisms involving intramolecular displacement of an alkylcobalt(IV) intermediate. acs.org In cinchona urea-catalyzed asymmetric reactions, mechanistic studies highlight the importance of the catalyst's conformation, particularly of its functional groups like the methoxy (B1213986) group, in influencing the transition state geometry and, consequently, the stereochemical outcome. acs.org A Brønsted acid-hydrogen bonding model, where the urea acts as a hydrogen bond donor to activate the electrophile, is often favored over other models. acs.org

Role of Solvent and Additives in Reaction Kinetics and Selectivity

The choice of solvent and the use of catalytic additives play a pivotal role in the synthesis of 2-imidazolidinone and its analogs, significantly impacting reaction rates, yields, and regioselectivity.

Solvent Effects:

The solvent can control the regiochemical outcome of a reaction, sometimes even overriding the electronic effects of substituents. nih.gov In the synthesis of imidazolidineiminodithiones, a close analog of imidazolidinones, the solvent was found to be the determining factor for regioselectivity. nih.gov Aprotic solvents like DMF, DMSO, acetone, and acetonitrile (B52724) were shown to exclusively or majoritarily favor the formation of one specific regioisomer, whereas other solvents like nitromethane (B149229) led to mixtures or favored the alternate isomer. nih.gov

In the synthesis of the parent 2-imidazolidinone from ethylenediamine carbamate, the solvent choice was critical for both conversion and selectivity. researchgate.net While the reaction proceeds poorly in many common solvents, 2-propanol was identified as the optimal medium, providing high yields (up to 83%). researchgate.net This positive effect was attributed to the good solubility of the starting material in 2-propanol under the reaction conditions and the absence of solvent-derived byproducts. researchgate.net

Table 2: Effect of Solvent on the Regioselective Synthesis of Imidazolidine Analogs nih.gov

| Solvent | Product Isomer Ratio (Desired : Other) | Yield of Desired Isomer |

| DMF | Exclusive formation | Good to High |

| DMSO | Exclusive formation | Good to High |

| Acetone | Exclusive formation | Good to High |

| Acetonitrile | 90-100% | Good to High |

| Nitromethane | 10 : 90 | Low |

This interactive table illustrates the profound impact of solvent choice on the regioselectivity in the synthesis of imidazolidineiminodithiones, highlighting the efficacy of polar aprotic solvents. nih.gov

Role of Additives:

Additives, even in catalytic amounts, can dramatically accelerate reaction rates and improve yields. In the synthesis of polycyclic imidazolidinones via redox-annulation, the addition of a catalytic amount (20 mol%) of benzoic acid resulted in a significant rate enhancement. acs.org The reaction time was reduced from 2 days (with incomplete conversion) to just 7 hours (with complete conversion), and the yield increased from 50% to 95%. acs.org

In other synthetic strategies for cyclic ureas, additives can serve different roles. For instance, in a cobalt-catalyzed approach, 2,4,6-collidine was employed as a base to facilitate the final dealkylation step, which was determined by DFT calculations to be a reasonable pathway. acs.org Similarly, heterogeneous catalysts like cerium(IV) oxide (CeO₂) have been shown to be effective and reusable for the direct synthesis of 2-imidazolidinone, demonstrating the role of solid catalysts as crucial additives for greener synthetic protocols. researchgate.net

Chemical Reactivity and Transformation Studies of the 2 Imidazolidinone, 1,3,4 Trimethyl Core

Reactions at the Cyclic Urea (B33335) Nitrogen Atoms

The nitrogen atoms in the 1,3,4-trimethyl-2-imidazolidinone ring are tertiary amines and part of a urea functionality. This structural arrangement dictates their reactivity. Being fully alkylated, they are not susceptible to common N-H substitution reactions. However, their lone pair of electrons can still participate in chemical transformations.

The nitrogen atoms are expected to exhibit basic properties and can be protonated by strong acids. Furthermore, they can act as ligands, coordinating to metal centers. While no specific studies on the N-demethylation of 1,3,4-trimethyl-2-imidazolidinone are available, N-dealkylation of tertiary amines and related alkaloids is a known process that can be achieved under specific conditions, for instance, using chloroformates followed by hydrolysis or via palladium-catalyzed methods. nih.gov

The reactivity of the nitrogen atoms is analogous to that of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), a well-known polar aprotic solvent. wikipedia.org DMI is recognized for its high thermal and chemical stability, which suggests that the nitrogen atoms in the 1,3,4-trimethyl- derivative are also relatively unreactive under standard conditions. wikipedia.org

Transformations Involving the Exocyclic Carbonyl Group

The exocyclic carbonyl group is a key reactive site in the 2-imidazolidinone, 1,3,4-trimethyl- molecule. Its reactivity is characteristic of a urea carbonyl, which is generally less electrophilic than a ketone carbonyl due to resonance with the adjacent nitrogen atoms. Nevertheless, it can undergo several transformations.

Reduction of the Carbonyl Group:

The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) or to a hydroxyl group, though the latter would form an unstable aminal. The reduction of cyclic ureas typically requires strong reducing agents. For instance, the reduction of similar cyclic ureas has been achieved using reagents like lithium aluminum hydride (LiAlH₄).

| Starting Material Analogue | Reagent | Product Type | Reference |

| N,N'-disubstituted cyclic urea | LiAlH₄ | Cyclic amine | nih.gov |

Addition of Organometallic Reagents:

Organometallic reagents, such as Grignard reagents (RMgX), are expected to add to the carbonyl carbon. wikipedia.org However, the reactivity is lower than that of ketones. The initial addition would form a tetrahedral intermediate which, upon workup, could lead to ring-opened products or other rearrangements depending on the stability of the intermediates. The addition of Grignard reagents to nitriles, which can be considered analogous in terms of the carbon-heteroatom multiple bond, proceeds to form ketones after hydrolysis. masterorganicchemistry.comyoutube.com This suggests that the carbonyl of 1,3,4-trimethyl-2-imidazolidinone could potentially react with strong nucleophiles like Grignard reagents.

Stereoselective Modifications and Chiral Pool Applications

The presence of a methyl group at the C4 position renders 2-imidazolidinone, 1,3,4-trimethyl- a chiral molecule. This opens up possibilities for its use in stereoselective synthesis, either as a chiral auxiliary or as a chiral building block.

Chiral imidazolidinones have been successfully employed as catalysts in asymmetric reactions, such as the Diels-Alder reaction. thieme-connect.comprinceton.edu In these cases, the chiral scaffold of the imidazolidinone directs the stereochemical outcome of the reaction. For instance, chiral imidazolidinone-based catalysts have been shown to afford high enantioselectivity in the cycloaddition of α,β-unsaturated aldehydes. princeton.edu

The synthesis of enantiomerically pure 4-substituted imidazolidinones is an active area of research. nih.gov Methods such as palladium-catalyzed asymmetric allylic alkylation have been developed to produce enantioenriched gem-disubstituted 4-imidazolidinones. nih.gov Furthermore, chiral pool synthesis, starting from readily available chiral molecules, is a common strategy to access enantiomerically pure compounds. nih.gov While specific methods for the resolution or asymmetric synthesis of 1,3,4-trimethyl-2-imidazolidinone are not documented, the existing literature on related compounds suggests that such syntheses are feasible.

| Reaction Type | Catalyst/Method | Product Type | Enantiomeric Excess (ee) | Reference |

| Asymmetric Diels-Alder | Chiral imidazolidinone polymer | exo/endo-aldehydes | up to 99% | thieme-connect.com |

| Asymmetric Allylic Alkylation | Pd-catalyst and chiral ligand | gem-disubstituted 4-imidazolidinones | up to 95% | nih.gov |

| Asymmetric Henry Reaction | Copper(II) complexes of chiral imidazolidin-4-one (B167674) derivatives | Nitroaldols | up to 97% | nih.govbeilstein-journals.org |

Investigations of Ring Expansion and Contraction Reactions

The five-membered imidazolidinone ring can potentially undergo ring expansion or contraction reactions under specific conditions, leading to the formation of different heterocyclic systems.

Ring Expansion:

Ring expansion of aziridine-2-carboxylates with isocyanates provides a route to functionalized imidazolidin-2-ones. bioorg.org This reaction proceeds with retention of configuration and highlights a synthetic pathway toward substituted imidazolidinones. While this is a synthetic route to the ring system rather than a reaction of it, it demonstrates the accessibility of related structures that could potentially undergo further transformations.

Ring Contraction:

Ring contraction reactions of heterocyclic systems are also known. For example, the synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been achieved through a sequence involving an asymmetric allylic alkylation followed by a "Spino" ring contraction of a related hydroxamic acid. nih.gov Although direct evidence for the ring contraction of 1,3,4-trimethyl-2-imidazolidinone is lacking, such rearrangements are plausible under specific thermal or catalytic conditions, potentially leading to the formation of four-membered ring systems or other rearranged products.

Research Applications and Catalytic Relevance of Imidazolidinones, with Specific Focus on 2 Imidazolidinone, 1,3,4 Trimethyl

Role as a Specialized Reaction Medium in Organic Synthesis Research

The unique properties of imidazolidinones, particularly their high polarity and aprotic nature, make them valuable as specialized reaction media in organic synthesis. While specific studies on 2-Imidazolidinone, 1,3,4-trimethyl- are not widely available, research on the related compound 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) highlights the potential of this class of solvents.

Imidazolidinone-based solvents can significantly influence the outcome of chemical reactions. Their high polarity can help to stabilize charged intermediates and transition states, thereby accelerating reaction rates. This is particularly advantageous in transformations that are sluggish in less polar solvents. For instance, DMI has been used as a substitute for the carcinogenic solvent hexamethylphosphoric triamide (HMPA) in various synthetic organic transformations. sigmaaldrich.comsigmaaldrich.com Its ability to solvate both organic and inorganic compounds makes it a versatile medium for a range of reactions. sigmaaldrich.com

The structure of the imidazolidinone ring and its substituents can also play a role in directing the stereochemical outcome of a reaction, a critical aspect of modern asymmetric synthesis. While detailed studies on 1,3,4-trimethyl-2-imidazolidinone are scarce, the broader class of chiral imidazolidinones has been extensively developed as organocatalysts that directly participate in and control the stereoselectivity of reactions.

The electrochemical stability and high dielectric constant of imidazolidinone derivatives make them promising candidates for applications in electrochemistry. Research into DMI has demonstrated its utility in the electrodeposition of metals. For example, it has been shown that aluminum can be electrodeposited from baths containing DMI and aluminum chloride.

In the field of energy storage, imidazolidinones are being explored as components of battery electrolytes. Electrolytes containing DMI have been investigated for their potential use in lithium-ion and sodium-ion batteries. These solvents can enhance the solubility of electrolyte salts and improve the stability of the electrode-electrolyte interface, leading to better battery performance. Additives are often crucial for the high-temperature performance of batteries, and various compounds are studied to stabilize cycling performance. beilstein-journals.org While specific research on 1,3,4-trimethyl-2-imidazolidinone as a battery electrolyte additive is not prominent, the favorable properties of related imidazolidinones suggest this as a potential area for future investigation.

1,3-Dimethyl-2-imidazolidinone (DMI) is recognized as a high-boiling, colorless, and highly polar aprotic solvent with high thermal and chemical stability. sigmaaldrich.com These characteristics make it suitable for a wide array of organic reactions that require a polar environment but are sensitive to protic solvents. Its applications include serving as a solvent in the synthesis of polymers and in various chemical manufacturing processes. The ability of DMI to dissolve a wide range of organic and inorganic compounds facilitates homogeneous reaction conditions, often leading to improved yields and reaction rates.

The following table summarizes some of the physical properties of 1,3-dimethyl-2-imidazolidinone (DMI), which are indicative of the characteristics of this class of high-polarity aprotic solvents.

| Property | Value |

| Boiling Point | 224-226 °C |

| Density | 1.056 g/mL at 25 °C |

| Refractive Index | n20/D 1.472 |

Data sourced from commercial supplier information. sigmaaldrich.com

Imidazolidinone-Based Organocatalysts (General Class)

The development of chiral imidazolidinone-based organocatalysts represents a significant advancement in the field of asymmetric synthesis. These small organic molecules can effectively catalyze a wide range of chemical transformations, providing access to enantiomerically enriched products.

The design of chiral imidazolidinone catalysts is centered around creating a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. A key feature of these catalysts is the presence of a secondary amine moiety within a rigid cyclic framework. This amine reacts with carbonyl compounds to form key intermediates.

Structural optimization of these catalysts involves modifying the substituents on the imidazolidinone core. These modifications are crucial for fine-tuning the steric and electronic properties of the catalyst, which in turn influences its reactivity and the enantioselectivity it imparts. For example, bulky substituents are often introduced to effectively block one face of the reactive intermediate, forcing the incoming reagent to approach from the less hindered face. The choice of substituents can also impact the solubility and stability of the catalyst.

The development of "second-generation" imidazolidinone catalysts has led to improved reactivity and broader substrate scope. These catalysts often feature different substitution patterns that enhance the rate of formation of the active catalytic species.

Imidazolidinone organocatalysts operate primarily through two key activation modes: iminium ion formation and enamine formation. nih.gov

Iminium Ion Activation: In this mode, the chiral secondary amine of the imidazolidinone catalyst condenses with an α,β-unsaturated aldehyde or ketone. This process forms a chiral iminium ion. The formation of the iminium ion lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more electrophilic and susceptible to nucleophilic attack. This activation strategy is particularly effective for conjugate addition reactions, where a nucleophile adds to the β-position of the unsaturated system. The chiral environment provided by the catalyst directs the nucleophilic attack to one face of the molecule, resulting in a high degree of enantioselectivity.

Enamine Activation: Alternatively, the chiral secondary amine of the catalyst can react with a saturated aldehyde or ketone to form a chiral enamine. Enamine formation raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, making it more nucleophilic. These activated enamines can then react with various electrophiles at the α-position. The stereochemistry of the newly formed stereocenter is controlled by the chiral scaffold of the catalyst, which directs the approach of the electrophile.

The ability of imidazolidinone catalysts to mediate both iminium and enamine activation pathways makes them incredibly versatile tools in asymmetric organocatalysis, enabling a wide range of synthetic transformations. nih.gov

Application in Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Formations

The imidazolidinone scaffold is a cornerstone in the field of organocatalysis, facilitating a wide array of asymmetric bond-forming reactions. These catalysts operate through the formation of chiral iminium ions, which activate α,β-unsaturated aldehydes and ketones towards nucleophilic attack, thereby enabling high levels of stereocontrol. While the specific compound 2-Imidazolidinone, 1,3,4-trimethyl- is not extensively documented as a catalyst in the primary literature for the reactions discussed below, the broader class of chiral imidazolidinones, particularly the well-known MacMillan catalysts, have been pivotal in advancing these transformations. The principles and successes observed with these related structures provide a clear indication of the potential utility of the imidazolidinone core.

Diels-Alder Reactions

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has been a significant area of application for imidazolidinone catalysts. researchgate.netprinceton.eduprinceton.edu These organocatalysts have been shown to effectively catalyze the [4+2] cycloaddition of various dienes and α,β-unsaturated aldehydes, yielding products with high enantioselectivity. princeton.eduprinceton.edu The catalyst, typically a chiral imidazolidinone salt, condenses with the aldehyde to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, accelerating the reaction and creating a chiral environment that directs the approach of the diene. princeton.edu

Table 1: Representative Enantioselective Diels-Alder Reactions Catalyzed by Imidazolidinones

| Diene | Dienophile (α,β-Unsaturated Aldehyde) | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Cyclopentadiene | Cinnamaldehyde | (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone HCl | 99 | 93 (exo) | princeton.edu |

| 1,3-Diphenylisobenzofuran | Acrolein | Chiral Imidazolidinone | 75 | 96 (exo) | princeton.edu |

| Cyclohexadiene | Crotonaldehyde | Chiral Imidazolidinone | 82 | 94 (endo) | princeton.edu |

Michael Additions

The asymmetric Michael addition, or conjugate addition, is another cornerstone reaction effectively catalyzed by imidazolidinones. nsf.govnih.gov This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound and is a fundamental method for forming carbon-carbon and carbon-heteroatom bonds. nsf.govnih.gov Chiral imidazolidinone catalysts activate the α,β-unsaturated aldehyde or ketone via iminium ion formation, facilitating the stereoselective addition of various nucleophiles, including other carbonyl compounds, nitroalkanes, and thiols. researchgate.netmdpi.com

The design of the imidazolidinone catalyst plays a critical role in the success of the Michael reaction. The steric and electronic properties of the substituents on the imidazolidinone ring influence the geometry of the intermediate iminium ion and, consequently, the stereochemical outcome of the addition. While detailed studies on 2-Imidazolidinone, 1,3,4-trimethyl- are scarce, research on analogous imidazolidinones demonstrates their capacity to deliver Michael adducts with high diastereo- and enantioselectivity. nih.govmdpi.com

Table 2: Examples of Imidazolidinone-Catalyzed Asymmetric Michael Additions

| Michael Acceptor | Michael Donor | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| α,β-Unsaturated Aldehyde | Dimethyl Malonate | Chiral Imidazolidinone | >90 | >90 | researchgate.net |

| α,β-Unsaturated Ketone | Nitromethane (B149229) | Chiral Imidazolidinone | High | High | researchgate.net |

| α,β-Unsaturated Aldehyde | Thiophenol | Chiral Imidazolidinone | High | High | researchgate.net |

Friedel-Crafts Alkylations

Asymmetric Friedel-Crafts alkylation is a powerful method for the formation of a carbon-carbon bond between an aromatic ring and an alkyl group. nih.govnih.gov Imidazolidinone organocatalysts have emerged as highly effective promoters of this reaction, particularly for the addition of electron-rich arenes (like indoles and pyrroles) to α,β-unsaturated aldehydes. nih.govnih.gov The mechanism again relies on the formation of a chiral iminium ion from the aldehyde and the catalyst, which then acts as the electrophile in the Friedel-Crafts reaction.

The steric environment created by the chiral catalyst directs the nucleophilic attack of the arene to one face of the iminium ion, resulting in the formation of a new stereocenter with high enantioselectivity. nih.gov The optimization of the imidazolidinone structure, for instance by introducing bulky substituents, has been shown to be crucial for achieving high yields and enantiomeric excesses. uwindsor.ca Although specific examples involving 2-Imidazolidinone, 1,3,4-trimethyl- are not prominent, the general applicability of the imidazolidinone framework in this transformation is well-established. princeton.eduuwindsor.ca

Table 3: Imidazolidinone-Catalyzed Asymmetric Friedel-Crafts Alkylations

| Arene | Electrophile (α,β-Unsaturated Aldehyde) | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Indole | Crotonaldehyde | (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | High | 90 | uwindsor.ca |

| N-Methylindole | Cinnamaldehyde | Second-Generation Imidazolidinone | >90 | 93 | princeton.edu |

| Pyrrole | α,β-Unsaturated Aldehyde | Chiral Imidazolidinone | High | High | princeton.edu |

Development of Recyclable and Heterogenized Imidazolidinone Catalysts

A significant focus in modern catalysis is the development of sustainable and economically viable processes. In this context, the immobilization of homogeneous catalysts onto solid supports to create recyclable, heterogenized versions is a key strategy. nih.gov This approach simplifies product purification, reduces catalyst waste, and allows for the reuse of often expensive chiral catalysts.

The heterogenization of imidazolidinone catalysts has been successfully achieved by anchoring them to various solid supports, including polymers and silica. These supported catalysts have been shown to retain high levels of activity and enantioselectivity in various asymmetric transformations, including those discussed above. The choice of the support and the linking strategy are critical to ensure that the catalytic performance is not compromised upon immobilization. While specific reports on the heterogenization of 2-Imidazolidinone, 1,3,4-trimethyl- are not available, the principles derived from related systems are directly applicable.

For example, imidazolidinone derivatives have been successfully immobilized on polystyrene and have demonstrated excellent recyclability in the asymmetric reduction of imines, maintaining high enantioselectivity over multiple cycles. Similarly, silica-supported imidazolidinones have been employed in asymmetric aldol (B89426) reactions, again showing good reusability without a significant loss of catalytic efficiency. researchgate.net These findings underscore the potential for developing robust and recyclable catalytic systems based on the imidazolidinone framework for a variety of important chemical transformations.

Table 4: Performance of Recyclable Heterogenized Imidazolidinone Catalysts

| Reaction Type | Support Material | Catalyst System | Recyclability | Enantioselectivity Maintenance | Reference |

| Asymmetric Henry Reaction | Polystyrene Copolymer | Imidazolidine-4-thione-Cu(II) Complex | >10 cycles | No decrease in ee | |

| Asymmetric Aldol Reaction | Mesoporous Silica | (S)-proline derivative on silica | Multiple cycles | Limited loss of efficiency | researchgate.net |

| Asymmetric Imine Reduction | Polystyrene | Imidazolidinone-based picolinamide | Multiple cycles | High enantioselectivity maintained |

Advanced Analytical and Spectroscopic Methodologies for Characterizing 2 Imidazolidinone, 1,3,4 Trimethyl in Research

X-ray Crystallography for Precise Molecular Architecture Determination

Currently, there is a notable absence of publicly available X-ray crystallography data for 2-Imidazolidinone, 1,3,4-trimethyl-. This technique would be invaluable for providing an unambiguous determination of its three-dimensional molecular structure. Through the diffraction of X-rays by a single crystal of the compound, researchers could precisely measure bond lengths, bond angles, and conformational details of the five-membered ring and its methyl substituents. Such data would serve as the gold standard for structural confirmation and would be crucial for computational modeling and structure-activity relationship studies.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

While specific high-resolution NMR spectral data for 2-Imidazolidinone, 1,3,4-trimethyl- is not extensively documented in peer-reviewed literature, the principles of NMR spectroscopy allow for a theoretical interpretation of its structure. Both ¹H and ¹³C NMR would be fundamental in confirming the connectivity of the molecule.

Expected ¹H NMR Spectral Features:

N-Methyl Protons: Signals corresponding to the two methyl groups attached to the nitrogen atoms (N1 and N3).

C4-Methyl Protons: A distinct signal for the methyl group at the C4 position.

Ring Protons: Signals for the protons on the imidazolidinone ring, with their chemical shifts and coupling patterns providing information about their chemical environment and stereochemistry.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon: A characteristic signal in the downfield region for the C2 carbonyl carbon.

Ring Carbons: Signals for the C4 and C5 carbons of the ring.

Methyl Carbons: Resonances for the three methyl carbons.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 2-Imidazolidinone, 1,3,4-trimethyl-. The compound has a molecular formula of C₆H₁₂N₂O, corresponding to a molecular weight of approximately 128.17 g/mol . rsc.org In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to this mass.

Further analysis by tandem mass spectrometry (MS/MS) would involve the fragmentation of the molecular ion to yield characteristic daughter ions. The fragmentation pattern would provide valuable information about the compound's structure, helping to identify the different methyl-substituted components and the core imidazolidinone ring. This technique is crucial for confirming the identity of the compound in complex mixtures or as a product in a chemical reaction.

Advanced Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Reaction Profile Analysis

Chromatographic methods are essential for separating 2-Imidazolidinone, 1,3,4-trimethyl- from starting materials, byproducts, and other impurities, thereby assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds like 2-Imidazolidinone, 1,3,4-trimethyl-. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for identification. GC-MS is a standard method for determining the purity of the compound and identifying any volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of compounds in a liquid mobile phase. For 2-Imidazolidinone, 1,3,4-trimethyl-, a reverse-phase HPLC method, likely using a C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water, would be effective. google.com A UV detector could be employed for detection if the compound possesses a suitable chromophore. HPLC is particularly useful for monitoring the progress of a reaction by analyzing the appearance of the product and the disappearance of reactants over time. It is also a primary method for the quality control and purity assessment of the final product.

The following table summarizes the key analytical techniques and their applications in the characterization of 2-Imidazolidinone, 1,3,4-trimethyl-.

| Analytical Technique | Application | Expected Information |

| X-ray Crystallography | Definitive molecular structure determination | Bond lengths, bond angles, stereochemistry |

| NMR Spectroscopy | Structural elucidation in solution | Chemical shifts (¹H, ¹³C), coupling constants, connectivity |

| Mass Spectrometry | Molecular weight and fragmentation analysis | Molecular ion peak (m/z), fragmentation pattern |

| GC-MS | Purity assessment and impurity profiling | Retention time, mass spectrum of compound and volatile impurities |

| HPLC | Purity assessment and reaction monitoring | Retention time, quantification of compound and non-volatile impurities |

Theoretical and Computational Chemistry Investigations of 2 Imidazolidinone, 1,3,4 Trimethyl

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of reactions, helping to understand how reactants transform into products.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to elucidate the reaction mechanisms for the synthesis of imidazolidinone derivatives.

For instance, in the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) (a close analog of 1,3,4-trimethyl-2-imidazolidinone) via the urea (B33335) method, DFT calculations have shown that the nucleophilic cyclization proceeds through two ammonia (B1221849) removal steps. researchgate.net Without a catalyst, these steps have high activation barriers of approximately 50 kcal/mol. researchgate.net However, when water is introduced as a solvent and catalyst, it acts as a proton exchange bridge, significantly lowering the activation barriers to around 30 kcal/mol. researchgate.net This demonstrates the crucial role of the solvent in facilitating the reaction.

In the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles to form 4-substituted imidazolidin-2-ones, DFT calculations (specifically using the B3LYP/6-311++G(d,p) level of theory) were employed to rationalize the observed regioselectivity. nih.gov The calculations revealed the relative energies of various intermediates, including oxonium ions, iminium ions, and transition states. nih.gov It was found that the formation of the 4-substituted product is kinetically favored due to a lower activation energy barrier compared to the 5-substituted regioisomer. nih.gov

The table below summarizes the relative energies of key intermediates in a model reaction forming a substituted imidazolidin-2-one, as determined by DFT calculations.

| Intermediate | Description | Relative Energy (kcal/mol) |

| E | O-protonated urea (oxonium ion) | 0.0 (most stable) |

| B | Iminium cation leading to 5-substituted product | 6.8 |

| D | Iminium cation leading to 4-substituted product | 7.3 |

| Data sourced from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. nih.gov |

Furthermore, DFT calculations have been utilized to study the synthesis of 2-imidazolidinone from ethylenediamine (B42938) carbamate (B1207046) catalyzed by CeO2. elsevierpure.comnih.gov These studies, combining kinetics, DFT, and adsorption experiments, have shown that the carbamate preferentially adsorbs onto the CeO2 surface, where it is activated for transformation into the final product. elsevierpure.com

The characterization of transition states and intermediates is fundamental to understanding reaction mechanisms. In the cyclization of hydantoic acid amides to form hydantoins (structurally related to imidazolidinones), the hydrolysis of corresponding iminohydantoins was studied. rsc.org This hydrolysis proceeds through the same tetrahedral intermediate as the cyclization reaction. rsc.org By analyzing the product distribution under kinetic control, it was unequivocally proven that the formation of this tetrahedral intermediate is the rate-determining step in the cyclization. rsc.org

In the context of tandem aza-Michael addition/intramolecular cyclization reactions to form imidazolidinone rings, DFT calculations have been employed to investigate the reaction pathways. mdpi.com These studies help to identify the most plausible mechanism by comparing the Gibbs free energies of different minima and transition state structures along the proposed reaction coordinates. mdpi.com For example, in the reaction of guanidines with dimethyl acetylenedicarboxylate (B1228247) (DMAD), DFT calculations correctly identified the experimentally isolated imidazolidinone derivatives as the most stable isomers among several possibilities. mdpi.com

The following table presents a simplified overview of the types of intermediates and transition states characterized in imidazolidinone synthesis.

| Species | Role in Reaction | Method of Characterization |

| Oxonium Ion | Protonated urea intermediate | DFT Calculations nih.gov |

| Iminium Cation | Key intermediate in cyclization | DFT Calculations nih.gov |

| Tetrahedral Intermediate | Intermediate in cyclization/hydrolysis | Inferred from kinetic studies and product analysis rsc.org |

| Transition State (TS) | Energy maximum along reaction coordinate | DFT Calculations nih.govmdpi.com |

Conformational Analysis and Prediction of Stereochemical Outcomes

The three-dimensional structure of molecules, or their conformation, plays a critical role in their reactivity and in determining the stereochemistry of reaction products. Conformational analysis is the study of the energetics of different spatial arrangements of atoms. lumenlearning.com

For imidazolidinone derivatives used as organocatalysts, such as those derived from phenylalanine, the conformation of substituents significantly influences the stereochemical outcome of the reactions they catalyze. ethz.ch DFT calculations have been used to investigate the conformations of iminium ions derived from these catalysts. ethz.ch These studies have revealed that the benzyl (B1604629) group at the C(5) position, which provides steric shielding, is relatively free to rotate at ambient temperatures. This "windshield-wiper" effect is crucial for providing the desired steric hindrance on one face of the iminium π-system, leading to high enantioselectivity. ethz.ch

X-ray crystallography of related N-amino-imidazolin-2-one peptide mimics has revealed the presence of specific turn conformations, such as type II' β-turns and inverse γ-turns, which are stabilized by intramolecular hydrogen bonds. nih.gov This information is valuable for designing peptidomimetics with predictable secondary structures.

The prediction of stereochemical outcomes often relies on understanding the relative stabilities of different transition states leading to various stereoisomers. In disubstituted cyclohexanes, for example, the equilibrium between chair conformations is determined by the steric strain of the substituents in axial versus equatorial positions. libretexts.org Similar principles apply to the five-membered ring of imidazolidinones, where the substituents will adopt conformations that minimize steric interactions.

Molecular Modeling and Rational Design of Imidazolidinone Derivatives and Catalysts

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. It is a powerful tool for the rational design of new imidazolidinone derivatives with specific properties and for designing catalysts for their synthesis.

For example, molecular modeling has been used in the design of new 2-imino-4-thiazolidinone derivatives with potential anti-inflammatory activity. rsc.org In this work, docking studies were performed to predict the binding of the designed compounds to the target protein, TNF-α. rsc.org The predictions were then validated by in vitro and in vivo experiments, demonstrating the utility of computational methods in drug discovery. rsc.org

In the field of catalysis, rational design principles have been applied to develop bifunctional catalysts for the synthesis of 2-imidazolidinone from ethylenediamine and CO2. acs.org By combining KF and ZnO on an alumina (B75360) support, a catalyst with tuned acid-base properties was created, leading to high conversion and selectivity. acs.org Similarly, palladium nanoaggregates on an alumina matrix have been designed as efficient and reusable heterogeneous catalysts for the synthesis of imidazolones from ureas and 1,2-diols. acs.org

The development of catalysts for imidazolidinone synthesis can also be guided by computational studies. For instance, understanding the mechanism of CeO2-catalyzed synthesis of 2-imidazolidinone from ethylenediamine carbamate through DFT calculations can aid in the design of more efficient catalytic systems. elsevierpure.comnih.gov

Electronic Structure Analysis and Reactivity Prediction (e.g., HOMO/LUMO Interactions)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals can predict the feasibility and regioselectivity of a reaction.

The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. muni.cz DFT calculations are frequently used to determine the energies and shapes of these orbitals. ugm.ac.idaimspress.com For example, in the study of new imidazolin-4-one derivatives, the HOMO-LUMO energies and the energy gap were calculated to provide insights into their electronic characteristics and reactivity. ugm.ac.id

The analysis of the molecular electrostatic potential (MEP) map, which can also be calculated using DFT, helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for chemical reactions. researchgate.net

The table below shows representative HOMO and LUMO energies for a series of substituted 2-thioxoimidazolidin-4-ones, illustrating how substituents can modulate the electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2a | -5.277 | -1.281 | 3.996 |

| 2b | -5.252 | -1.265 | 3.987 |

| 2c | -5.279 | -1.321 | 3.957 |

| Data from DFT/B3LYP/6-311G(d,p) calculations. researchgate.net |

This type of analysis is crucial for predicting the reactivity of 1,3,4-trimethyl-2-imidazolidinone and for designing new derivatives with tailored electronic properties for specific applications in materials science or as reaction intermediates. ontosight.ai

Future Research Directions and Emerging Paradigms for 2 Imidazolidinone, 1,3,4 Trimethyl

Discovery of Novel Synthetic Routes and Derivatizations

Future research will likely focus on developing more efficient, sustainable, and versatile synthetic pathways to 1,3,4-trimethyl-2-imidazolidinone and its derivatives. While classical methods for creating cyclic ureas involve reagents like phosgene (B1210022), modern approaches prioritize safer and more atom-economical alternatives. nih.gov

Key areas for exploration include:

Catalytic Carbon Dioxide (CO₂) Fixation: The direct synthesis of cyclic ureas from diamines and CO₂ is a significant area of green chemistry. rsc.org Future work could optimize catalysts, such as pure cerium oxide (CeO₂), for the reaction of N,N'-dimethyl-1,2-propanediamine with CO₂ to yield the target compound. rsc.org This approach offers a sustainable route by utilizing a renewable C1 source.

Catalytic Dealkylative Cyclization: A novel method for synthesizing cyclic ureas involves the transition-metal-catalyzed hydrogen atom transfer (HAT) and radical-polar crossover of alkenyl isoureas. acs.org Applying this concept to a suitably designed precursor could provide a regioselective and functional-group-tolerant route to the 1,3,4-trimethyl- scaffold. acs.org

Pseudo-Multicomponent Protocols: One-pot procedures that combine several reaction steps, such as the formation of a diamine intermediate followed by cyclization, offer increased efficiency. nih.gov A potential route to 1,3,4-trimethyl-2-imidazolidinone could involve the in-situ generation of the corresponding diamine and subsequent cyclization using a benign carbonylating agent like carbonyldiimidazole (CDI). nih.gov

Derivatization Strategies: The development of derivatives from the 1,3,4-trimethyl-2-imidazolidinone core is a promising avenue for creating new functionalities. For instance, chiral imidazolidinone derivatives have been synthesized as reagents for the chromatographic separation of organic acids. nih.gov Future efforts could explore the introduction of reactive handles onto the 1,3,4-trimethyl- scaffold to generate novel chiral auxiliaries, ligands, or building blocks for medicinal chemistry.

A comparative table of potential synthetic precursors is presented below.

Table 1: Potential Precursors for Novel Synthetic Routes| Precursor | Synthetic Approach | Potential Advantage |

|---|---|---|

| N,N'-dimethyl-1,2-propanediamine | Catalytic reaction with CO₂ | Utilizes a renewable C1 source, green chemistry |

| Substituted Alkenyl Isourea | Catalytic Dealkylative Cyclization | High functional group tolerance, mild conditions |

Exploration of Unconventional Catalytic Roles for the 2-Imidazolidinone, 1,3,4-trimethyl- Scaffold

The imidazolidinone framework is renowned for its role in organocatalysis, most famously in the form of MacMillan catalysts, which are used to activate α,β-unsaturated aldehydes. unibo.it These catalysts typically feature a 4-imidazolidinone structure. unibo.it A significant future direction is to investigate whether the 2-imidazolidinone scaffold of 1,3,4-trimethyl-2-imidazolidinone can be leveraged for novel catalytic activities.

Research in this area could pursue:

N-Heterocyclic Carbene (NHC) Precursors: Imidazolinium salts, which are precursors to N-heterocyclic carbenes, can be synthesized from 1,3-diarylimidazolidines. researchgate.net Future studies could explore the conversion of 1,3,4-trimethyl-2-imidazolidinone to a corresponding imidazolinium salt and subsequent generation of a novel NHC. These NHCs could be evaluated for their steric and electronic properties and their performance in organocatalytic or organometallic reactions.

Lewis Base Catalysis: The parent compound 1,3-Dimethyl-2-imidazolidinone (B1670677) (DMI) is known to be a polar, aprotic solvent and Lewis base. wikipedia.org The 1,3,4-trimethyl- derivative could be investigated as a catalyst in reactions that benefit from Lewis basicity, potentially offering unique selectivity due to the chiral center at the C4 position.

Asymmetric Transformations: The inherent chirality of the 4-methyl group in 1,3,4-trimethyl-2-imidazolidinone suggests its potential use in asymmetric catalysis. Future work could involve designing reactions where this chiral scaffold can induce enantioselectivity, expanding the toolbox of asymmetric organocatalysts.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. rsc.org The synthesis and derivatization of 1,3,4-trimethyl-2-imidazolidinone are prime candidates for integration into these modern platforms.

Future research paradigms include:

Flow Synthesis of the Core Scaffold: The synthesis of cyclic ureas has been successfully demonstrated in flow reactors, including through electrochemical cyclizations. nih.gov Developing a continuous flow process for 1,3,4-trimethyl-2-imidazolidinone would allow for safer handling of reactive intermediates and precise control over reaction parameters like temperature and residence time, leading to improved yields and purity.

Automated Derivatization and Screening: Coupling a flow reactor with automated downstream processing and analysis would enable high-throughput synthesis and screening of derivatives. acs.org This automated approach could rapidly generate a library of compounds based on the 1,3,4-trimethyl-2-imidazolidinone scaffold for evaluation in various applications.

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple synthetic steps into a single, continuous stream without isolating intermediates. wikipedia.org A future goal would be to design a multi-step flow synthesis that starts from simple precursors and yields functionalized derivatives of 1,3,4-trimethyl-2-imidazolidinone in one integrated process.

Development of Advanced Materials Applications Utilizing Imidazolidinone Structures

While direct applications of 1,3,4-trimethyl-2-imidazolidinone in materials science are yet to be fully explored, related structures have shown significant promise, suggesting fertile ground for future research. ontosight.ai

Emerging areas for investigation include:

Specialty Solvents: The related compound 1,3-dimethyl-2-imidazolidinone (DMI) is used as a high-boiling, polar aprotic solvent, sometimes as a replacement for more hazardous solvents. wikipedia.orgmerckmillipore.com The properties of 1,3,4-trimethyl-2-imidazolidinone as a solvent, particularly as a chiral solvent for asymmetric reactions, warrant investigation.

Polymer Science: Imidazole and imidazolium-containing polymers are a significant class of materials with diverse applications. elsevierpure.com Future research could explore the use of 1,3,4-trimethyl-2-imidazolidinone as a monomer or a precursor to a monomer for the synthesis of novel polyureas or other polymers. The resulting materials could exhibit unique thermal or mechanical properties.

Liquid Crystals: Cyclic ureas have been identified as novel building blocks for creating bent-core liquid crystals, which can form various polar and non-polar smectic phases. rsc.org The specific geometry of 1,3,4-trimethyl-2-imidazolidinone could be exploited to design and synthesize new liquid crystalline materials with tailored properties.

Table 2: Potential Materials Science Applications

| Application Area | Rationale Based on Analogs | Future Research Focus |

|---|---|---|

| Specialty Solvent | 1,3-Dimethyl-2-imidazolidinone is a polar aprotic solvent. wikipedia.org | Evaluation as a chiral solvent for asymmetric synthesis. |

| Polymer Monomer | Imidazole-containing polymers have wide applications. elsevierpure.com | Synthesis and characterization of polymers from the imidazolidinone core. |

| Liquid Crystals | Cyclic ureas serve as bent-core motifs. rsc.org | Design of novel liquid crystals based on the compound's specific geometry. |

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental synthesis and analysis provides a powerful paradigm for accelerating research and development. nih.gov This synergistic approach is particularly valuable for exploring the potential of a new scaffold like 1,3,4-trimethyl-2-imidazolidinone.

Future research should embrace this synergy in the following ways:

Mechanism Elucidation: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states. acs.org This was demonstrated in the computational analysis of an imidazolidinone-catalyzed cycloaddition, which explained the observed stereoselectivity. nih.gov Similar studies on reactions involving 1,3,4-trimethyl-2-imidazolidinone could guide the optimization of reaction conditions and catalyst design.

Virtual Screening and Property Prediction: Before undertaking extensive synthetic work, computational tools can predict key properties of potential derivatives. beilstein-journals.org This includes predicting their binding affinity to biological targets in drug discovery or forecasting the physical properties of new materials. researchgate.netjmchemsci.com

Rational Design: The insights gained from computational studies can inform the rational design of new experiments. For example, after modeling the interaction of the 1,3,4-trimethyl-2-imidazolidinone scaffold with a target enzyme, specific derivatives with improved binding characteristics can be proposed for synthesis, focusing experimental efforts on the most promising candidates. nih.gov This iterative loop of prediction, synthesis, and testing is a cornerstone of modern chemical research.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the thermodynamic properties (e.g., boiling point, enthalpy of vaporization) of 1,3,4-trimethyl-2-imidazolidinone?

- Methodological Answer : Use differential scanning calorimetry (DSC) for phase transition analysis and static vapor pressure measurements to determine boiling points. The NIST Chemistry WebBook provides validated protocols for enthalpy of vaporization (ΔvapH) calculations using vapor pressure vs. temperature data . Ensure calibration with reference compounds like 1,3-dimethyl-2-imidazolidinone, which has well-documented ΔvapH values (e.g., 52.3 kJ/mol at 298 K) .

Q. How can researchers characterize the structural stability of 1,3,4-trimethyl-2-imidazolidinone under varying pH conditions?

- Methodological Answer : Perform nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to monitor structural integrity across pH ranges (e.g., 2–12). Compare results with analogs like 1,3-dibenzyl-2-imidazolidinone (CAS 40721-12-8), where benzyl substituents enhance stability via steric hindrance . Pair with computational modeling (DFT) to predict protonation states and reactive sites.

Q. What analytical techniques are suitable for quantifying 1,3,4-trimethyl-2-imidazolidinone in complex mixtures?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC/MS) with derivatization (e.g., silylation) to improve volatility. Reference the GC/MS protocol for 1-(2-hydroxyethyl)-2-imidazolidinone (HEIA), which employs a DB-5MS column and electron ionization at 70 eV for fragmentation pattern matching . For aqueous matrices, high-performance liquid chromatography (HPLC) with UV detection at 210–230 nm is recommended .

Advanced Research Questions

Q. How can molecular docking studies optimize the design of 1,3,4-trimethyl-2-imidazolidinone derivatives for antiviral applications?

- Methodological Answer : Leverage X-ray crystallography data of 3-(4-pyridyl)-2-imidazolidinone derivatives bound to viral capsids (e.g., HEV71) to identify key binding motifs . Use AutoDock Vina or Schrödinger Suite for in silico screening of methyl-substituted analogs. Validate docking poses with molecular dynamics simulations (100 ns trajectories) to assess stability of hydrogen bonds with viral residues (e.g., Glu145, Lys149) .